molecular formula C26H27ClN2O4 B2821237 2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride CAS No. 2219376-33-5

2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride

Cat. No. B2821237
CAS RN: 2219376-33-5
M. Wt: 466.96
InChI Key: KWBXIRHUQOCFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride” is a complex organic molecule. It is related to a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis .

Scientific Research Applications

Protecting Groups in Peptide Synthesis

One notable application involves the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from this compound for the protection of hydroxy groups during peptide synthesis. The Fmoc group is advantageous because it can be removed under mild base conditions while leaving other sensitive groups intact, facilitating the stepwise construction of complex peptides (Gioeli & Chattopadhyaya, 1982). This characteristic makes it an essential tool in the synthesis of peptides, particularly in solid-phase peptide synthesis where the Fmoc strategy is widely employed.

Solid-Phase Peptide Synthesis (SPPS)

In the realm of SPPS, the Fmoc group has been used to introduce a hypersensitive acid-labile tris(alkoxy)benzyl ester anchoring, which facilitates the synthesis of protected peptide segments. This methodology underscores the versatility of Fmoc-based protecting strategies in enabling the synthesis of peptide fragments with high purity and yield, which are then used in the assembly of larger peptide chains or in modifications that enhance their biological activity (Albericio & Bárány, 1991).

Novel Fluorescence Probes

Another interesting application outside the direct scope of peptide synthesis is the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes rely on specific chemical functionalities that can be synthesized using Fmoc chemistry, highlighting the broader utility of this compound in creating tools for biological and chemical analysis (Setsukinai et al., 2003).

properties

IUPAC Name

2-[benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4.ClH/c29-25(30)17-28(16-19-8-2-1-3-9-19)15-14-27-26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24H,14-18H2,(H,27,31)(H,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBXIRHUQOCFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.